The compound (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound integrates a benzo[d][1,2,3]triazole moiety with a piperazine ring, making it structurally interesting for various scientific applications. Its molecular formula is with a molecular weight of approximately 376.384 g/mol .
This compound can be classified under:
The synthesis of (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone typically involves several methods, including:
Technical details include:
The molecular structure of (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone can be described as follows:
C1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3)C(=O)
MBUPDPFAVXNNSN-UHFFFAOYSA-N
The structure features a piperazine ring connected to a benzo[d][1,2,3]triazole moiety via a methanone linkage. This arrangement allows for potential interactions with biological targets due to the presence of nitrogen-rich heterocycles.
Chemical reactions involving this compound often focus on its reactivity due to the functional groups present:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacological profiles .
The mechanism of action for compounds like (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone typically involves:
Data from studies indicate that compounds related to this structure induce apoptosis through mechanisms involving cell cycle arrest at specific phases (sub-G1 and G2/M phases), highlighting their potential as anticancer agents.
Relevant data suggest that the compound exhibits good solubility profiles conducive to biological testing.
(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone has several scientific applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0